molecular formula C6H9NO2S B8704991 2-(Thiazol-2-ylmethoxy)ethanol

2-(Thiazol-2-ylmethoxy)ethanol

Cat. No. B8704991
M. Wt: 159.21 g/mol
InChI Key: RKKKMPLEGLTBDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08138340B2

Procedure details

A cooled (0° C.) sol. of (thiazol-2-ylmethoxy)acetic acid methyl ester (31.0 g, 165.6 mmol) in MeOH (830 mL) was treated portionwise with NaBH4 (31.0 g, 1.66 mol). The reaction mixture was allowed to warm to rt over 1 h. The mixture was then quenched with water, and extracted with CH2Cl2 (3×). The combined org. layers were dried over MgSO4, filtered, and the solvents were removed under reduced pressure to give the title compound as an orange oil (22.9 g, 87%) that was not further purified. LC-MS: tR=0.44 min, ES+: 160.19.
Name
(thiazol-2-ylmethoxy)acetic acid methyl ester
Quantity
31 g
Type
reactant
Reaction Step One
Name
Quantity
830 mL
Type
solvent
Reaction Step One
Name
Quantity
31 g
Type
reactant
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[CH2:4][O:5][CH2:6][C:7]1[S:8][CH:9]=[CH:10][N:11]=1.[BH4-].[Na+]>CO>[S:8]1[CH:9]=[CH:10][N:11]=[C:7]1[CH2:6][O:5][CH2:4][CH2:3][OH:2] |f:1.2|

Inputs

Step One
Name
(thiazol-2-ylmethoxy)acetic acid methyl ester
Quantity
31 g
Type
reactant
Smiles
COC(COCC=1SC=CN1)=O
Name
Quantity
830 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
31 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was then quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
S1C(=NC=C1)COCCO
Measurements
Type Value Analysis
AMOUNT: MASS 22.9 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.